![molecular formula C20H14ClN3O5S2 B2838162 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-91-6](/img/structure/B2838162.png)

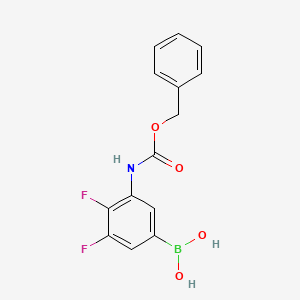

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

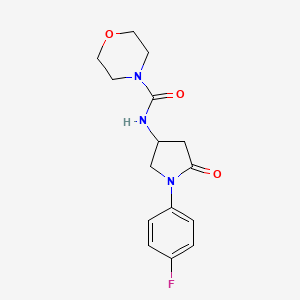

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, a chlorophenyl group, and a methylthiophene sulfonamide. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzodioxole ring, which is a system of fused aromatic rings, an oxadiazole ring, which is a type of heterocycle, a chlorophenyl group, and a methylthiophene sulfonamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .科学的研究の応用

Transformation in Environmental Settings

Antibacterial Agent Transformation Sulfamethoxazole (SMX), a sulfonamide antibacterial, undergoes significant transformation during chlorination in water treatment processes. Direct reactions with free chlorine lead to rapid degradation, highlighting the environmental fate of sulfonamides in municipal wastewater and drinking water treated with chlorine. This study provides insights into the mechanisms and kinetics of SMX transformations, which could be relevant to understanding the behavior of related sulfonamide compounds (Dodd & Huang, 2004).

Antiviral and Antimicrobial Activities

Anti-HIV Activity Sulfonamide derivatives synthesized from α-amino acids were investigated for their anti-HIV activity. Despite a lack of selective inhibition against HIV-1 and HIV-2, some derivatives exhibited inhibitory activity, suggesting that structural modifications could lead to potent antiviral agents. This study illustrates the potential of sulfonamide compounds in developing new antiviral therapies (Syed et al., 2011).

Antibacterial and Antiviral Derivatives A series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, indicating the antiviral potential of sulfonamide derivatives. The structural diversity of these compounds underlines the versatility of sulfonamides in addressing different biological targets (Chen et al., 2010).

Sulfonamide Synthesis and Evaluation

Synthesis of Sulfonamide Derivatives The synthesis and antibacterial evaluation of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide demonstrated moderate activity against bacterial strains. This research highlights the chemical versatility of sulfonamides and their potential applications in developing new antibacterial agents (Siddiqa et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

It is likely that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition could lead to changes in the phosphorylation state of various downstream targets, affecting their function .

Biochemical Pathways

The inhibition of GSK-3β can affect several biochemical pathways. GSK-3β is involved in the regulation of glycogen synthesis, and its inhibition can lead to increased glycogen synthesis . It also plays a role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

The presence of the sulfonamide group could enhance its water solubility, potentially improving its absorption and distribution . The compound’s metabolism and elimination are currently unknown .

Result of Action

The inhibition of GSK-3β by this compound could have several cellular effects. It could lead to increased glycogen synthesis, potentially providing an energy source for cells . Additionally, it could affect cell proliferation and differentiation by modulating the Wnt signaling pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s stability or its binding to GSK-3β . The presence of other molecules could compete with the compound for binding to GSK-3β, potentially affecting its efficacy .

特性

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O5S2/c1-24(14-5-3-13(21)4-6-14)31(25,26)17-8-9-30-18(17)20-22-19(23-29-20)12-2-7-15-16(10-12)28-11-27-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUBWAYCENWEEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide](/img/structure/B2838079.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2838081.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)

![2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide](/img/structure/B2838090.png)

![4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine](/img/structure/B2838095.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2838102.png)